Methyl 2,3-difluoro-4-(methylamino)benzoate is an organic compound categorized as a benzoate ester. Its molecular formula is and it has a molecular weight of approximately 201.17 g/mol. This compound features a methylamino group attached to a difluorobenzoate structure, making it of interest in various scientific applications, particularly in medicinal chemistry.
This compound can be synthesized from 2,3-difluorobenzoic acid and methylamine. It belongs to the class of compounds known as fluorinated benzoates, which are characterized by the presence of fluorine atoms that can significantly influence their chemical reactivity and biological activity. The compound is identified by its CAS number 1540048-34-7, and it is available through various chemical suppliers for research purposes .
The synthesis of methyl 2,3-difluoro-4-(methylamino)benzoate typically involves the following steps:
Methyl 2,3-difluoro-4-(methylamino)benzoate has a distinct molecular structure characterized by:
COC(=O)c1cc(c(c(c1F)F)N(C)C), which provides a linear representation of its structure.DXYKZQKQJZVQPK-UHFFFAOYSA-N, which can be used for database searches .Methyl 2,3-difluoro-4-(methylamino)benzoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 2,3-difluoro-4-(methylamino)benzoate primarily involves its interaction with biological systems:
Methyl 2,3-difluoro-4-(methylamino)benzoate possesses several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 201.17 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
These properties suggest that the compound is likely stable under standard laboratory conditions but may require specific handling due to its fluorinated nature .
Methyl 2,3-difluoro-4-(methylamino)benzoate has potential applications in various fields:
The ongoing research into its properties may reveal further applications across pharmaceuticals and materials science .
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7